molecular formula C8H14CuN6S2 B12351055 [[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper

[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper

Cat. No.: B12351055
M. Wt: 321.9 g/mol
InChI Key: SBHDKYTVDCRMOE-JPAPVDFESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves the reaction of copper salts with the corresponding ligand under controlled conditions. The ligand, [2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]] , is prepared by the condensation of N-methylhydrazinecarbothioamide with 1,2-dimethyl-1,2-ethanedione . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at a temperature range of 2-8°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .

Mechanism of Action

The mechanism of action of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves its ability to inhibit the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1). This inhibition prevents the nitration of cellular proteins, which is a key factor in the progression of neurodegenerative diseases . The compound also exhibits antioxidant properties, reducing lipid peroxidation and inhibiting ferroptosis .

Comparison with Similar Compounds

[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: is unique due to its specific ligand structure and its ability to cross the blood-brain barrier. Similar compounds include:

These compounds share similar ligand structures but differ in their specific chemical and biological properties.

Properties

Molecular Formula

C8H14CuN6S2

Molecular Weight

321.9 g/mol

IUPAC Name

copper;N-methyl-N'-[(E)-[(3E)-3-[(Z)-[methylamino(sulfido)methylidene]hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate

InChI

InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;

InChI Key

SBHDKYTVDCRMOE-JPAPVDFESA-L

Isomeric SMILES

C/C(=N\N=C(/[S-])\NC)/C(=N/N=C(\[S-])/NC)/C.[Cu+2]

Canonical SMILES

CC(=NN=C(NC)[S-])C(=NN=C(NC)[S-])C.[Cu+2]

Origin of Product

United States

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